Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-

Description

Properties

IUPAC Name |

2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3Si3/c1-25(19-13-7-4-8-14-19)22-26(2,20-15-9-5-10-16-20)24-27(3,23-25)21-17-11-6-12-18-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAURRGANAANPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25569-20-4 | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060272, DTXSID001193254 | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-45-2, 3424-57-5, 6138-53-0 | |

| Record name | Trimethyltriphenylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, a valuable organosilicon compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the practical and theoretical aspects of its preparation, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Cyclotrisiloxanes

Cyclotrisiloxanes, with their unique strained six-membered ring structure composed of alternating silicon and oxygen atoms, serve as fundamental building blocks in silicone chemistry. The specific substituents on the silicon atoms dramatically influence the physical and chemical properties of the resulting molecule. 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, with its combination of small methyl and bulky phenyl groups, is of particular interest. This substitution pattern imparts a unique balance of thermal stability, solubility in organic solvents, and reactivity, making it a valuable precursor for the synthesis of well-defined polysiloxanes and other advanced materials. The stereochemistry of the substituents (cis and trans isomers) further allows for the fine-tuning of material properties.

Core Synthesis Strategy: Hydrolysis and Condensation of Dichloromethylphenylsilane

The most common and direct route to 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is through the controlled hydrolysis and subsequent condensation of dichloromethylphenylsilane (CH₃)(C₆H₅)SiCl₂. This process, while seemingly straightforward, requires careful control of reaction conditions to favor the formation of the desired cyclic trimer over linear polymers or larger cyclic species.

The fundamental reaction proceeds in two conceptual steps:

-

Hydrolysis: The two chloro groups on the silicon atom are replaced by hydroxyl groups upon reaction with water, forming the unstable intermediate, methylphenylsilanediol.

-

Condensation: The silanediol intermediates rapidly condense, eliminating water to form siloxane (Si-O-Si) bonds. The intramolecular condensation of three such units leads to the formation of the cyclotrisiloxane ring.

The stereochemical outcome of this synthesis yields two diastereomers: the cis isomer (all methyl groups on one face of the ring and all phenyl groups on the other) and the trans isomer (substituents alternating on opposite faces of the ring).

Reaction Mechanism Overview

Caption: Fig. 1: Two-step synthesis of the target cyclotrisiloxane.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of dichlorosilanes and provides a robust method for obtaining both cis and trans isomers of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Dichloromethylphenylsilane | ≥98% | Commercially Available | Handle in a fume hood with appropriate PPE. |

| Diethyl Ether | Anhydrous | Commercially Available | Peroxide-free. |

| Acetone | ACS Grade | Commercially Available | |

| n-Hexane | ACS Grade | Commercially Available | |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |

| Deionized Water | High Purity | Laboratory Supply |

Equipment

-

Three-neck round-bottom flask (1 L)

-

Dropping funnel (250 mL)

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Crystallization dishes

-

Büchner funnel and flask

Step-by-Step Procedure

Workflow Visualization

Caption: Fig. 2: Experimental workflow for the synthesis and isolation.

-

Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 200 mL of diethyl ether and 200 mL of deionized water. Begin vigorous stirring to create a well-mixed biphasic system.

-

Addition of Dichloromethylphenylsilane: Dissolve 57.3 g (0.3 mol) of dichloromethylphenylsilane in 150 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the silane solution dropwise to the stirred water-ether mixture over a period of 2-3 hours. Maintain a steady addition rate to control the exotherm and the evolution of HCl gas. The reaction is performed at ambient temperature.

-

Reaction Completion and Neutralization: After the addition is complete, continue to stir the mixture vigorously for an additional hour. The aqueous layer will become strongly acidic due to the formation of HCl. Cautiously neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Workup and Isolation of Crude Product: Transfer the mixture to a 1 L separatory funnel and allow the layers to separate. Collect the organic (ether) layer. Wash the organic layer twice with 100 mL portions of deionized water. Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield a viscous oil or a semi-solid mixture of cyclic and linear siloxanes.

-

Isomer Separation and Purification: The crude product is a mixture of the cis and trans isomers of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, along with some higher cyclosiloxanes.

-

Trans-isomer isolation: Dissolve the crude product in a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature, then to 0-4 °C. The trans-isomer, being less soluble, will crystallize first. Collect the crystals by suction filtration and wash with a small amount of cold n-hexane.

-

Cis-isomer isolation: Concentrate the mother liquor from the first crystallization. The residue, now enriched in the cis-isomer, can be purified by recrystallization from n-hexane. The cis-isomer typically crystallizes as fine needles.

-

Characterization of the Isomers

Accurate characterization of the final products is essential to confirm their identity and purity.

Physical Properties

| Property | cis-isomer | trans-isomer |

| Melting Point | ~40 °C | ~100 °C |

| Appearance | White needles | White prisms |

| Solubility | More soluble in non-polar solvents | Less soluble in non-polar solvents |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic peaks for the Si-O-Si stretching in the cyclotrisiloxane ring, typically around 1020 cm⁻¹. Other significant peaks will include Si-C₆H₅ and Si-CH₃ vibrations. The NIST Chemistry WebBook provides reference spectra for this compound[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the cis and trans isomers.

-

cis-isomer: Due to the symmetry, the three methyl groups and the three phenyl groups are chemically equivalent, leading to a single sharp resonance for the methyl protons and a multiplet for the phenyl protons.

-

trans-isomer: The lower symmetry results in a more complex spectrum, often showing multiple resonances for the methyl protons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 408.7, corresponding to the molecular weight of C₂₁H₂₄O₃Si₃. Characteristic fragmentation patterns involving the loss of methyl and phenyl groups will also be observed[2][3].

Causality and Field-Proven Insights

-

Choice of Biphasic System: The use of a water-ether system is crucial. The hydrolysis occurs at the interface of the two phases. The ether serves to dissolve the non-polar dichloromethylphenylsilane and the resulting siloxane products, while the water provides the necessary reactant for hydrolysis. Vigorous stirring is essential to maximize the interfacial area and ensure a consistent reaction rate.

-

Slow Addition: Dichloromethylphenylsilane reacts readily with water in a highly exothermic reaction that produces corrosive HCl gas[4]. Slow, controlled addition is a critical safety measure and also helps to favor the formation of the desired low molecular weight cyclics by maintaining a low concentration of the silanediol intermediate, which can otherwise lead to extensive linear polymerization.

-

Neutralization: The HCl byproduct can catalyze both the condensation and ring-opening polymerization of the cyclosiloxanes. Neutralizing the reaction mixture with a weak base like sodium bicarbonate is essential to quench these side reactions and stabilize the desired cyclic products before isolation.

-

Separation by Recrystallization: The significant difference in the solubility and crystal packing of the cis and trans isomers allows for their efficient separation by fractional crystallization. The more symmetrical trans-isomer typically has a higher melting point and lower solubility, allowing it to be crystallized first from a suitable solvent like acetone.

Conclusion

The synthesis of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane via the hydrolysis of dichloromethylphenylsilane is a well-established and reliable method. By carefully controlling the reaction conditions, particularly the addition rate and the workup procedure, high yields of the desired cyclic trimer can be achieved. The subsequent separation of the cis and trans isomers provides access to stereochemically pure starting materials for the synthesis of advanced silicone-based polymers and materials with tailored properties. This guide provides the necessary theoretical foundation and practical steps for the successful synthesis and characterization of this important organosilicon compound.

References

- Hickton, M. P., Holt, A., Homer, J., & Tideswell, D. R. (1966). Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes. Journal of the Chemical Society C: Organic, 149.

-

National Institute of Standards and Technology. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

-

The Preparation Technology of Methylphenylcyclosiloxane. (2011). Academax. Retrieved from [Link]

Sources

Physical and chemical properties of phenylmethylsiloxane cyclic trimer

An In-depth Technical Guide to Phenylmethylsiloxane Cyclic Trimer: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, commonly known as phenylmethylsiloxane cyclic trimer. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the unique properties of this versatile organosilicon compound.

Core Identity and Molecular Architecture

Phenylmethylsiloxane cyclic trimer is a foundational building block in the synthesis of advanced silicone polymers. Its distinct cyclic structure, composed of a repeating siloxane backbone with both phenyl and methyl functional groups, imparts a unique combination of thermal stability, optical clarity, and chemical reactivity.

Key Identifiers:

-

Chemical Name: 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane[1][2]

-

CAS Registry Number: 546-45-2[1]

-

Synonyms: Trimethyltriphenylcyclotrisiloxane, Phenylmethylcyclosiloxanes, LS 8490[1][2][3][4]

Molecular Structure:

The molecule consists of a six-membered ring of alternating silicon and oxygen atoms. Each silicon atom is bonded to one phenyl group and one methyl group. This arrangement can result in cis and trans isomers, which can influence the properties of resulting polymers.

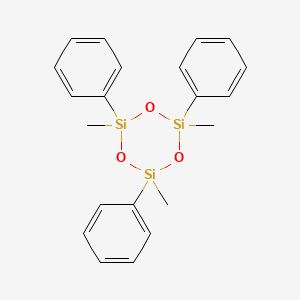

Caption: Molecular structure of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.

Physicochemical Properties

The physical properties of the trimer are critical determinants of its handling, processing, and performance characteristics. The presence of bulky phenyl groups significantly influences its physical state and thermal behavior compared to simpler dimethylsiloxane rings.

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to white solid or transparent liquid | [2][3] |

| Density | 1.102 - 1.192 g/cm³ at 20°C | [1][2][3][4] |

| Melting Point | 100 °C | [2] |

| Boiling Point | 190 °C at 1.5 Torr; 160-190°C at 5mm Hg | [2][3][4] |

| Flash Point | 163.2 °C to >200°C | [2][3][4] |

| Refractive Index | 1.545 - 1.569 at 20°C | [2][4] |

| Hydrolytic Sensitivity | Low; no significant reaction with aqueous systems | [4] |

Chemical Profile and Reactivity

The chemical behavior of phenylmethylsiloxane cyclic trimer is dominated by the reactivity of the siloxane ring. This reactivity is the cornerstone of its utility as a monomer for creating high-performance polymers.

Thermal Stability

The inclusion of phenyl groups on the siloxane backbone enhances thermal stability. While the trimer itself is stable, at temperatures exceeding 350°C, it may begin to degrade, potentially rearranging into other cyclic siloxanes.[5] This inherent stability is a trait that is conferred upon polymers synthesized from this monomer.

Ring-Opening Polymerization (ROP)

The most significant chemical property of this trimer is its ability to undergo ring-opening polymerization (ROP). This process allows for the controlled synthesis of linear poly(phenylmethylsiloxane)s. The strained nature of the three-membered (D3) ring makes it highly reactive and susceptible to cleavage by both anionic and cationic initiators.[6][7] This is a critical advantage, as it enables polymerization under kinetically controlled conditions, minimizing undesirable side reactions and allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.[7]

Caption: Generalized workflow for Ring-Opening Polymerization (ROP) of the cyclic trimer.

Causality in Initiator Choice:

-

Anionic ROP (e.g., using KOH or RLi): This is often preferred for precision synthesis. It proceeds with minimal chain transfer or backbiting reactions, especially at lower temperatures, which is crucial for creating polymers with a narrow molecular weight distribution.[7]

-

Cationic ROP (e.g., using strong acids): This method can also be employed but is often more difficult to control. It can lead to a broader distribution of polymer chain lengths and the formation of various cyclic byproducts.[6][7]

Incompatibilities

For safe storage and handling, the trimer should be kept away from strong oxidizing agents, as they can lead to uncontrolled reactions.[5]

Synthesis and Characterization Protocols

The production of high-purity phenylmethylsiloxane cyclic trimer is essential for its use in polymerization. This requires a robust synthesis pathway followed by rigorous analytical characterization.

Synthesis Methodology: Hydrolytic Polycondensation

A common laboratory and industrial synthesis route involves the co-hydrolysis and condensation of dichloromethylphenylsilane.

Step-by-Step Protocol:

-

Precursor Preparation: Prepare a solution of dichloromethylphenylsilane in a suitable organic solvent (e.g., toluene) to control the reaction rate and dissipate heat.

-

Hydrolysis: Slowly add the silane solution to a stirred excess of water or a water/solvent mixture. This step is highly exothermic and produces hydrochloric acid as a byproduct. The hydrolysis converts the Si-Cl bonds to Si-OH (silanol) groups.

-

Condensation: The unstable silanol intermediates rapidly condense with each other, eliminating water to form Si-O-Si linkages. This process initially forms a mixture of linear and cyclic oligomers.

-

Cyclization & Equilibration: The reaction mixture is often heated, sometimes with a catalyst, to promote intramolecular condensation (cyclization) of the short linear chains, favoring the formation of thermodynamically stable cyclic species, including the trimer.

-

Purification: The crude product is washed to remove HCl, dried, and then purified. Fractional distillation under reduced pressure is typically employed to isolate the cyclic trimer from other linear and cyclic oligomers.

Caption: Synthesis workflow from dichlorosilane precursor to purified cyclic trimer.

Analytical Characterization

Confirming the identity and purity of the synthesized trimer is a self-validating step crucial for its end-use.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | Functional group analysis | Identification of Si-O-Si (siloxane), Si-CH₃, and Si-C₆H₅ characteristic absorption bands. |

| NMR Spectroscopy (¹H, ¹³C, ²⁹Si) | Structural elucidation and purity | Confirms the ratio of methyl to phenyl protons and provides detailed information on the siloxane environment, helping to distinguish isomers and impurities.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and impurity identification | Separates the trimer from other cyclic oligomers (D₄, D₅) and provides mass data for confirmation. |

| Gel Permeation Chromatography (GPC) | Molecular weight distribution | Used primarily to analyze the polymers made from the trimer, but can also assess the oligomer distribution in the crude product.[6] |

Core Applications in Materials Science

Phenylmethylsiloxane cyclic trimer is not typically an end-product but rather a critical intermediate.[5] Its primary function is as a monomer to create polymers with specific, high-value properties derived from the phenyl groups.

Why use this specific trimer? The incorporation of phenyl groups into a polysiloxane backbone imparts:

-

Enhanced Thermal and Oxidative Stability: The bulky phenyl groups protect the siloxane backbone from degradation at high temperatures.

-

High Refractive Index: Phenyl groups increase the refractive index of the material, a crucial property for optical applications.[8][9]

-

Improved Lubricity: Phenylmethylsiloxane fluids are excellent lubricants, especially for systems involving various metals and plastics.[8]

-

Radiation Resistance: The aromatic nature of the phenyl groups provides better resistance to degradation from radiation compared to standard polydimethylsiloxanes.

Key Application Areas:

-

High-Temperature Fluids: Used as heat-exchange fluids, dielectric coolants, and base oils for high-temperature greases and lubricants.[8]

-

Optical Materials: Serves as a monomer for synthesizing optical encapsulants, coatings, and refractive index matching fluids for LEDs and other electronic components.[9]

-

Elastomers and Resins: Employed in the formulation of specialty silicone rubbers and resins that require high-temperature performance and durability.

-

Personal Care and Microelectronics: Polymers derived from this trimer can be found in specialized cosmetic formulations and as functional coatings in the microelectronics industry.[8][9]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the material.

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Do not breathe vapor or mist.[5]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from heat, sparks, and open flames.[4][5]

-

Fire Safety: Use water spray, foam, carbon dioxide, or dry chemical extinguishers. Exposure to fire may generate irritating fumes.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment.[10]

References

-

Gelest, Inc. (2015). Safety Data Sheet: 1,3,5-TRIPHENYLTRIMETHYLCYCLOTRISILOXANE, 90%. Retrieved from [Link]

-

Gelest, Inc. (n.d.). PHENYLMETHYLSILOXANE OLIGOMER. Retrieved from [Link]

-

ResearchGate. (n.d.). Controlled Synthesis and Characterization of Poly[methyl(3,3,3-trifluoropropyl)siloxane] with Selective End Groups. Retrieved from [Link]

-

Gelest, Inc. (n.d.). PHENYLMETHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER, 50 cSt. Retrieved from [Link]

-

Gelest, Inc. (n.d.). PHENYLMETHYLSILOXANE HOMOPOLYMER, 500 cSt. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic oligomer (trimer) expulsion mechanism from a polymethylsiloxane chain during thermal decomposition process. Retrieved from [Link]

-

Scilit. (n.d.). Cyclic polysiloxanes: 1. Preparation and characterization of poly(phenylmethylsiloxane). Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). Methylvinylsiloxane Cyclic Trimer: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]

- Google Patents. (1958). US2849473A - Ethylsiloxane bis (dimethyl siloxane) cyclic trimer.

-

Gelest, Inc. (2014). Safety Data Sheet: PHENYLMETHYLSILOXANE OLIGOMER. Retrieved from [Link]

-

ResearchGate. (n.d.). Enhanced Hydrolytic Resistance of Fluorinated Silicon-Containing Polyether Urethanes. Retrieved from [Link]

-

Semantic Scholar. (2000). Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. Retrieved from [Link]

Sources

- 1. CAS # 546-45-2, 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane, Trimethyltriphenylcyclotrisiloxane, LS 8490, Phenylmethylsiloxane cyclic trimer - chemBlink [chemblink.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,3,5-TRIMETHYL-1,3,5-TRIPHENYLCYCLOTRISILOXANE | 546-45-2 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. gelest.com [gelest.com]

- 8. PHENYLMETHYLSILOXANE OLIGOMER | [gelest.com]

- 9. PHENYLMETHYLSILOXANE HOMOPOLYMER, 500 cSt | [gelest.com]

- 10. gelest.com [gelest.com]

An In-depth Technical Guide to the Molecular Structure of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane

Abstract: This technical guide provides a comprehensive examination of the molecular structure of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane. It synthesizes data from crystallographic and spectroscopic studies to offer an in-depth understanding of its three-dimensional architecture, conformational properties, and the analytical methodologies essential for its characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds.

Introduction: The Significance of Cyclosiloxanes

Cyclosiloxanes are a cornerstone of silicon chemistry, forming the fundamental building blocks for a vast array of silicone polymers and materials. Their unique properties, including high thermal stability, low surface tension, and biocompatibility, are a direct consequence of the alternating silicon-oxygen backbone. The trisiloxane ring, a six-membered (SiO)₃ system, is of particular interest due to its strained, nearly planar geometry, which influences its reactivity and the stereochemistry of its derivatives.

The compound cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (C₂₁H₂₄O₃Si₃) is a specific stereoisomer where the three methyl and three phenyl substituents occupy defined positions relative to the plane of the siloxane ring.[1][2] In the cis configuration, all three methyl groups are oriented on one face of the ring, while all three phenyl groups are on the opposite face. This well-defined stereochemistry makes it an invaluable model compound for studying the fundamental properties of polysiloxanes and a precise building block for creating polymers with controlled tacticity.

Elucidating the Core Molecular Structure

The definitive understanding of a molecule's structure is derived from a combination of single-crystal X-ray diffraction, which provides a static picture in the solid state, and spectroscopic methods, which offer insights into its structure and dynamics in solution.

Crystallographic Analysis: A View into the Solid State

While a specific, publicly available crystal structure for the cis isomer alone is not readily found in the primary search results, the general structural features of cyclotrisiloxanes are well-established. The (SiO)₃ ring is known to be nearly planar, a consequence of the wide Si-O-Si bond angles which approach 130-135°, significantly larger than the tetrahedral angle. This planarity is, however, accompanied by considerable ring strain.

For the cis isomer, the key structural features are:

-

Ring Conformation: A slightly puckered or near-planar six-membered ring.

-

Substituent Orientation: A strict cis arrangement where the three methyl groups are positioned on one side of the ring's approximate plane, and the three bulky phenyl groups are on the other. This arrangement minimizes steric hindrance between the phenyl groups.

-

Symmetry: The molecule possesses a C₃ᵥ symmetry axis passing through the center of the ring, perpendicular to its plane.

The precise bond lengths and angles are critical for a complete description. Based on related structures, the following are expected:

| Parameter | Expected Value Range | Significance |

| Si-O Bond Length | 1.62 - 1.65 Å | Shorter and stronger than in linear siloxanes due to ring strain. |

| Si-C (methyl) | ~1.85 Å | Standard silicon-carbon single bond length. |

| Si-C (phenyl) | ~1.84 Å | Standard silicon-carbon single bond length. |

| Si-O-Si Angle | 130 - 135° | Wide angle contributing to the near-planarity of the ring. |

| O-Si-O Angle | 108 - 110° | Close to the ideal tetrahedral angle. |

This defined, rigid structure is a direct result of the synthetic pathway used to create it.

Synthesis and Stereochemical Control

The synthesis of specific cyclosiloxane stereoisomers is typically achieved through the controlled hydrolysis and condensation of substituted dichlorosilanes. For cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, the precursor is methylphenyldichlorosilane (CH₃)(C₆H₅)SiCl₂.

The stereochemical outcome is governed by the reaction conditions, which can favor the formation of either the cis or trans isomers. Configurational assignments are then confirmed using techniques like NMR spectroscopy and gas chromatography, which can separate and identify the different stereoisomers.[3]

Spectroscopic Characterization: Confirming the Structure

Spectroscopy provides the necessary confirmation of the structure predicted by crystallographic principles and is essential for characterizing the compound in a non-crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for confirming the cis configuration in solution. Due to the C₃ᵥ symmetry of the molecule, all three silicon environments are chemically equivalent, as are the three methyl groups and the three phenyl groups.

-

¹H NMR: This spectrum is expected to be relatively simple. It would show a sharp singlet for the nine protons of the three equivalent methyl groups. The fifteen protons of the three phenyl groups would appear as a more complex multiplet in the aromatic region of the spectrum.

-

¹³C NMR: Similarly, the spectrum would display a single resonance for the three methyl carbons and a set of four signals for the carbons of the equivalent phenyl groups (ipso, ortho, meta, and para carbons).

-

²⁹Si NMR: This technique is highly sensitive to the local electronic environment of the silicon atoms. A single resonance peak is expected for the cis isomer, confirming the magnetic equivalence of the three silicon atoms in the ring.

The assignment of these isomers has been successfully performed using NMR spectroscopy in conjunction with cyclisation experiments.[3]

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic bonds within the molecule. The most prominent feature in the IR spectrum of a cyclotrisiloxane is the very strong and broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si bonds, typically found around 1020-1080 cm⁻¹. The NIST Chemistry WebBook lists available IR and mass spectrometry data for this compound, which serves as a valuable reference.[1][4]

Experimental and Analytical Workflow

The robust characterization of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane follows a logical and self-validating workflow. Each step provides data that corroborates the findings of the previous one.

Caption: Workflow for the synthesis and structural validation of the target molecule.

Step-by-Step Protocol Outline:

-

Synthesis: Perform the hydrolysis of methylphenyldichlorosilane under conditions optimized to favor the formation of the cyclic trimer.

-

Purification: Separate the cis isomer from the trans isomer and other linear or cyclic oligomers using fractional crystallization or preparative chromatography. The purity of the isolated fraction should be assessed by gas chromatography.[3]

-

NMR Analysis: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ²⁹Si NMR spectra. The simplicity of the spectra will serve as the primary indicator of the high symmetry of the cis isomer.

-

IR Analysis: Acquire an IR spectrum to confirm the presence of the characteristic Si-O-Si stretching band, confirming the siloxane backbone.

-

Mass Spectrometry: Perform high-resolution mass spectrometry to confirm the molecular formula (C₂₁H₂₄O₃Si₃) by matching the experimental mass to the theoretical mass (408.1033 g/mol ).[2]

-

X-ray Crystallography (Optional but Definitive): Grow single crystals of the purified compound. Collect diffraction data and solve the crystal structure to obtain precise bond lengths, angles, and the definitive spatial arrangement of all atoms.

Conformational Considerations

Unlike the highly flexible cyclohexane ring, the (SiO)₃ ring is relatively rigid. The primary conformational freedom in cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane arises from the rotation of the phenyl groups around their respective Si-C bonds. The energetic barrier to this rotation is relatively low, but the preferred orientation will be one that minimizes steric interactions with the adjacent methyl groups and the siloxane ring. This is analogous to the conformational analysis of substituted cyclohexanes, where bulky groups prefer positions that minimize steric clash.[5][6]

Caption: Key structural relationships in the cis-isomer.

Conclusion

The molecular structure of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane is characterized by a highly symmetric, near-planar (SiO)₃ ring. The defining feature of this stereoisomer is the arrangement of all three methyl groups on one face of the ring and all three phenyl groups on the opposite face. This specific orientation is confirmed through a combination of NMR spectroscopy, which demonstrates the chemical equivalence of the repeating units, and vibrational spectroscopy, which identifies the core functional groups. This precise and well-understood molecular architecture makes it an exemplary compound for advanced materials science and polymer chemistry.

References

-

Hickman, J., et al. (n.d.). Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes. Journal of the Chemical Society C. Available at: [Link]

-

NIST. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8. Available at: [Link]

-

SpectraBase. (n.d.). 2,4,6-trimethyl-2,4,5-trivinylcyclotrisiloxane. Available at: [Link]

-

NIST. (n.d.). Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane. National Center for Biotechnology Information. Available at: [Link]

-

Vedantu. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Available at: [Link]

-

NIST. (n.d.). cis-2,4,6-Trimethyl-1,3,5-trioxane. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). trans-2,4-Diphenyl-2,4,6,6-tetramethylcyclotrisiloxane. National Center for Biotechnology Information. Available at: [Link]

-

YouTube. (2017). Conformational Analysis of Substituted Cyclohexanes. Available at: [Link]

-

NIST. (n.d.). cis-2,4,6-Trimethyl-1,3,5-trioxane. NIST Chemistry WebBook. Available at: [Link]

-

Scribd. (n.d.). Part I. Conformational Analysis of 14-Disubstituted Cyclohexanes. Available at: [Link]

-

Chemistry LibreTexts. (2022). Conformational analysis of cyclohexanes. Available at: [Link]

Sources

- 1. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]

- 2. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Isoproterenol: Physicochemical Properties and Analytical Methodologies

This guide provides a comprehensive technical overview of Isoproterenol, a synthetic catecholamine of significant interest in pharmaceutical research and development. This document delves into the core chemical and physical properties of Isoproterenol and its commonly used hydrochloride salt, offering insights grounded in established scientific principles. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this compound, designed to ensure scientific integrity and reproducibility.

Foreword: The Significance of Isoproterenol in Research

Isoproterenol, a non-selective β-adrenergic agonist, serves as a critical tool in cardiovascular and respiratory research.[1][2] Its potent effects on both β1 and β2 adrenergic receptors allow for the investigation of a wide array of physiological and pathophysiological processes, from cardiac electrophysiology to smooth muscle relaxation.[1][3] A thorough understanding of its fundamental physicochemical properties is paramount for researchers designing in vitro and in vivo studies, developing novel therapeutic agents, or establishing robust analytical methods.

Chemical Identity and Structure

A frequent point of confusion is the correct Chemical Abstracts Service (CAS) number for Isoproterenol. It is crucial to note that CAS 546-45-2 is incorrect and refers to a different chemical entity. The correct identifiers for Isoproterenol and its hydrochloride salt are foundational for accurate literature searches and regulatory compliance.

Table 1: Chemical Identification of Isoproterenol and Isoproterenol Hydrochloride

| Identifier | Isoproterenol | Isoproterenol Hydrochloride |

| CAS Number | 7683-59-2 | 51-30-9 |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol[1] | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride |

| Synonyms | Isoprenaline, Isopropylnoradrenaline, Isopropylarterenol | Isoprenaline hydrochloride, (±)-Isoproterenol hydrochloride |

| Molecular Formula | C₁₁H₁₇NO₃[1] | C₁₁H₁₇NO₃ · HCl |

| Molecular Weight | 211.26 g/mol [1] | 247.72 g/mol |

The molecular structure of Isoproterenol, a catecholamine, is central to its biological activity. The catechol moiety (the benzene ring with two adjacent hydroxyl groups) and the ethanolamine side chain with an isopropyl substitution on the amine are key features for its interaction with adrenergic receptors.

Caption: Chemical structure of Isoproterenol.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and bioavailability. For drug development professionals, these parameters are critical for formulation design and predicting in vivo performance.

Table 2: Key Physicochemical Properties of Isoproterenol and Isoproterenol Hydrochloride

| Property | Isoproterenol | Isoproterenol Hydrochloride | Source(s) |

| Physical Description | Solid | White to off-white crystalline powder | [1][4] |

| Melting Point | 170.5-180 °C | 165-175 °C (with decomposition) | [1][5] |

| Solubility | Water: 5.86 g/L | Freely soluble in water; sparingly soluble in ethanol | [1][6] |

| pKa (basic) | 8.65 | Not directly applicable (salt form) | [1] |

| UV-Vis (λmax in HCl) | Not applicable | 281 nm | [7] |

Isoproterenol's aqueous solutions are known to be sensitive to air and light, gradually turning a brownish-pink color upon exposure, which indicates oxidative degradation.[4][6] This instability is a critical consideration for the preparation and storage of stock solutions for research.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and quality control of pharmaceutical compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum of Isoproterenol hydrochloride exhibits characteristic peaks corresponding to its functional groups, including broad O-H stretching from the hydroxyl groups, N-H stretching from the secondary amine, and C-H stretching from the aromatic and aliphatic portions of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the Isoproterenol molecule, confirming the connectivity of the atoms and the overall structure.

Experimental Protocols

The following protocols are presented as a guide for the experimental determination of key physicochemical properties of Isoproterenol hydrochloride. These methods are designed to be self-validating, with clear endpoints and controls.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of Isoproterenol hydrochloride.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/minute initially to determine an approximate melting range.

-

Refined Measurement: Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the previously determined approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound, providing a thermodynamically defined value.

Protocol:

-

System Preparation: Add an excess amount of Isoproterenol hydrochloride to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of Isoproterenol in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

Mechanism of Action: β-Adrenergic Signaling

Isoproterenol is a non-selective agonist for β1 and β2 adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.[3][8]

Caption: Isoproterenol-mediated β-adrenergic signaling pathway.

Upon binding of Isoproterenol to the β-adrenergic receptor, the associated Gs protein is activated, leading to the exchange of GDP for GTP.[3] The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][9] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[3][10][11] Activated PKA then phosphorylates various downstream targets, leading to the characteristic physiological responses associated with Isoproterenol, such as increased heart rate and contractility (β1 effect) and smooth muscle relaxation in the bronchi and vasculature (β2 effect).[3]

Stability and Storage

As a catecholamine, Isoproterenol is susceptible to oxidation, particularly in solution.[4][6] For research applications, it is recommended to prepare fresh solutions daily. If storage is necessary, solutions should be protected from light and air, and stored at low temperatures to minimize degradation. The hydrochloride salt offers improved stability over the free base.

References

- 1. Isoproterenol | C11H17NO3 | CID 3779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (+-)-Isoproterenol hydrochloride | C11H18ClNO3 | CID 5807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 异丙肾上腺素 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Isoprenaline hydrochloride CAS#: 51-30-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoproterenol and cAMP Block ERK Phosphorylation and Enhance [Ca2+]i Increases and Oxygen Consumption by Muscarinic Receptor Stimulation in Rat Parotid and Submandibular Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Elucidation of 2,4,6-Trimethyl-2,4,6-Triphenyl-Cyclotrisiloxane

Preamble: The Analytical Imperative for Substituted Cyclosiloxanes

2,4,6-Trimethyl-2,4,6-triphenyl-cyclotrisiloxane (C₂₁H₂₄O₃Si₃) is a key organosilicon compound, representing a fundamental structural unit in silicone chemistry.[1][2] Its unique hybrid nature, combining the inorganic siloxane backbone with both aliphatic (methyl) and aromatic (phenyl) substituents, imparts properties that are critical in the development of advanced materials, including polymers and resins.[3] The precise characterization of this molecule is paramount for quality control, reaction monitoring, and the rational design of new materials. Spectroscopic analysis provides the definitive toolkit for this purpose, offering an unambiguous window into its molecular architecture, purity, and isomeric composition.

This technical guide provides an in-depth exploration of the primary spectroscopic techniques used to analyze this cyclotrisiloxane. We will move beyond mere data reporting to explain the causal relationships behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to molecular characterization.

Molecular Architecture and Stereoisomerism

The foundational structure is a six-membered ring of alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one phenyl group. Due to the substitution pattern on the siloxane ring, the molecule can exist as two distinct stereoisomers: cis (where all three phenyl groups are on the same side of the ring) and trans (where one phenyl group is on the opposite side from the other two). Spectroscopic methods, particularly NMR, are instrumental in differentiating these isomers.[4]

Caption: General structure of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.

Vibrational Spectroscopy: Probing the Siloxane Framework

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups and skeletal structure of a molecule.[5] For cyclotrisiloxanes, these methods are particularly sensitive to the vibrations of the Si-O-Si backbone and its substituents.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is robust. Mill 1-2 mg of the cyclotrisiloxane with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, homogeneous powder is formed. The KBr is chosen for its infrared transparency (>400 cm⁻¹). This mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, dissolve the sample in a non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂), which have minimal interfering absorptions.[6][7]

-

Data Acquisition: Place the KBr pellet or solution cell in the sample holder of an FTIR spectrometer.

-

Background Collection: Perform a background scan of either the pure KBr pellet or the solvent cell. This is a critical self-validating step to computationally subtract atmospheric (H₂O, CO₂) and solvent absorptions from the sample spectrum.

-

Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Interpretation of the Infrared Spectrum

The IR spectrum is a definitive fingerprint of the molecule. The key is to correlate observed absorption bands with specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Significance for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl groups.[8] |

| 3000-2850 | Aliphatic C-H Stretch | Confirms the presence of the methyl groups.[8] |

| ~1593 | C=C Aromatic Ring Stretch | A characteristic vibration of the phenyl ring.[8] |

| ~1427 | Si-Phenyl (Si-C₆H₅) Stretch | A key diagnostic band indicating the direct attachment of a phenyl ring to a silicon atom.[8] |

| ~1260 | Si-CH₃ Symmetric Bending | A sharp and strong absorption characteristic of the methyl-silicon bond. |

| 1130-1000 | Asymmetric Si-O-Si Stretch | This is the most intense and characteristic region for siloxanes. For cyclotrisiloxanes, bands around 1030 and 1000 cm⁻¹ become significantly stronger compared to linear or larger cyclic siloxanes, indicating ring strain.[9] |

| 760-690 | C-H Out-of-Plane Bend (Phenyl) | The pattern of bands in this region, particularly strong absorptions around 700-710 cm⁻¹, is highly diagnostic for Si-phenyl compounds.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the cyclotrisiloxane isomers.

Workflow for NMR Analysis

Caption: Standardized workflow for multi-nuclear NMR analysis.

¹H NMR Spectroscopy

-

Rationale: ¹H NMR provides information on the electronic environment of the protons in the methyl and phenyl groups. The integration of the signals validates the ratio of these groups.

-

Interpretation:

-

Phenyl Protons (C₆H₅): Expect a complex multiplet in the range of δ 7.2-7.8 ppm.

-

Methyl Protons (CH₃): Expect a sharp singlet in the range of δ 0.1-0.5 ppm. The upfield shift is characteristic of protons on a methyl group attached to silicon.

-

Isomer Differentiation: For the highly symmetric cis isomer, a single resonance for the three equivalent methyl groups is expected. The trans isomer, having lower symmetry, may show two distinct methyl signals with a 2:1 intensity ratio.[4]

-

¹³C NMR Spectroscopy

-

Rationale: ¹³C NMR probes the carbon skeleton of the molecule.

-

Interpretation:

-

Phenyl Carbons (C₆H₅): Multiple signals are expected between δ 125-140 ppm.

-

Methyl Carbons (CH₃): A signal is expected in the upfield region, typically between δ -2 to +2 ppm.

-

Isomer Differentiation: Similar to ¹H NMR, the number of distinct signals for both the methyl and phenyl carbons can help distinguish between the cis (fewer signals) and trans (more signals) isomers.

-

²⁹Si NMR Spectroscopy

-

Rationale: This technique directly observes the silicon nuclei, providing crucial information about the siloxane ring. It is the most direct probe of the silicon environment.

-

Interpretation:

-

A characteristic signal for the silicon atoms in a D-type unit (a silicon with two oxygen neighbors) in a six-membered ring (D₃) is expected. For phenyl and methyl substituted D₃ rings, this signal typically appears in the range of δ -20 to -50 ppm.[10]

-

The chemical shift is sensitive to ring strain and substitution, making it a powerful diagnostic tool. The cis isomer should show one ²⁹Si signal, while the trans isomer may show two signals in a 2:1 ratio.

-

| Summary of Expected NMR Data | ||

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Si-CH₃ | 0.1 - 0.5 |

| Si-C₆H₅ | 7.2 - 7.8 | |

| ¹³C | Si-CH₃ | -2 - +2 |

| Si-C₆H₅ | 125 - 140 | |

| ²⁹Si | O-Si(Me)(Ph)-O | -20 - -50 |

Mass Spectrometry: Confirming Mass and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the ion source. This GC-MS coupling is a self-validating system, ensuring the mass spectrum corresponds to a pure compound.

-

Ionization: In the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺·).[12]

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.[12][13]

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Interpretation of the Mass Spectrum

-

Molecular Ion (M⁺·): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 408.7 g/mol .[1][2] This peak confirms the elemental formula.

-

Key Fragmentation Pathways: The fragmentation of cyclosiloxanes is complex but often involves the loss of substituents and ring rearrangements.

Caption: Simplified EI-MS fragmentation pathways for the molecular ion.

| m/z Value | Proposed Fragment Ion | Significance |

| 408 | [C₂₁H₂₄O₃Si₃]⁺· (Molecular Ion) | Confirms the molecular weight of the parent compound.[1][2] |

| 393 | [M - CH₃]⁺ | A very common and often abundant fragment resulting from the loss of a methyl radical.[2] |

| 331 | [M - C₆H₅]⁺ | Loss of a phenyl radical, which is also a characteristic fragmentation. |

| 315 | [M - CH₃ - C₂H₄O]⁺ or other rearrangements | Indicates more complex rearrangement and fragmentation of the siloxane ring.[2] |

Conclusion: An Integrated Analytical Approach

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods. IR spectroscopy rapidly confirms the presence of the siloxane ring and the key functional groups. Mass spectrometry provides the definitive molecular weight and insights into fragmentation. Finally, a full suite of NMR experiments (¹H, ¹³C, and ²⁹Si) elucidates the precise atomic connectivity and, crucially, allows for the unambiguous identification and differentiation of the cis and trans stereoisomers. This integrated workflow constitutes a robust, self-validating system for the complete characterization of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, ensuring the highest level of scientific integrity for researchers and drug development professionals.

References

- 1. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]

- 2. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of phenyl-substituted siloxane rubbers [journal.buct.edu.cn]

- 4. Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Cyclotetrasiloxane, octamethyl- [webbook.nist.gov]

- 7. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01460J [pubs.rsc.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Thermal Stability of Trimethyl Triphenyl Cyclotrisiloxane Monomer

Foreword

For researchers, scientists, and professionals in drug development and advanced materials, a profound understanding of the physicochemical properties of precursor molecules is paramount. Trimethyl triphenyl cyclotrisiloxane, a key monomer in the synthesis of specialized phenyl-containing polysiloxanes, offers unique properties such as high refractive index and enhanced thermal resistance. This guide provides an in-depth technical exploration of the thermal stability of this monomer, moving beyond mere data presentation to elucidate the underlying mechanisms and experimental considerations. By grounding our discussion in established analytical protocols and fundamental chemical principles, we aim to equip the reader with the expertise to confidently assess and utilize this compound in high-performance applications.

Introduction: The Significance of Phenyl Substitution in Siloxane Chemistry

Cyclic siloxanes are foundational building blocks for a vast array of silicone-based materials, from elastomers and resins to advanced drug delivery vehicles. The thermal stability of the final polymer is intrinsically linked to the stability of its constituent monomers and the nature of the organic substituents on the silicon atoms. While polydimethylsiloxanes (PDMS) are known for their flexibility and hydrophobicity, their thermal stability can be a limiting factor in extreme environments.

The strategic substitution of methyl groups with phenyl groups on the siloxane backbone, as seen in 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane (D₃-Ph₃Me₃), imparts a significant enhancement in thermal and oxidative stability. Phenyl groups offer two primary mechanisms for this improvement:

-

Steric Hindrance: The bulky phenyl groups physically shield the Si-O-Si backbone, hindering the "back-biting" or unzipping depolymerization reactions that are common degradation pathways for PDMS.[1]

-

Increased Bond Energy: The phenyl-silicon (Si-Ph) bond is stronger than the methyl-silicon (Si-Me) bond, requiring more energy for cleavage. Furthermore, the phenyl groups can dissipate energy through their aromatic system, further stabilizing the molecule.

Consequently, polymers derived from D₃-Ph₃Me₃ exhibit superior performance at elevated temperatures, making them indispensable in aerospace, electronics, and demanding industrial applications.[2] This guide focuses on the intrinsic thermal stability of the D₃-Ph₃Me₃ monomer itself, which dictates its processing window and is a critical parameter for polymerization reactions and material design.

Assessing Thermal Stability: Core Analytical Methodologies

The evaluation of thermal stability is primarily conducted using a suite of thermal analysis techniques. These methods provide quantitative data on mass loss, thermal transitions, and the identity of evolved products as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. The resulting data provides critical information on the onset temperature of decomposition, the rate of degradation, and the amount of non-volatile residue.

This protocol is designed in accordance with the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[2][3][4][5][6]

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated using certified reference materials (e.g., calcium oxalate, indium).

-

Sample Preparation: Place a small, representative sample of D₃-Ph₃Me₃ (typically 5-10 mg) into a clean, inert TGA crucible (e.g., platinum or alumina). Ensure an even distribution of the solid sample at the bottom of the pan.

-

Atmosphere Selection:

-

Inert Analysis: Purge the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes before the run and throughout the experiment. This is crucial for studying the intrinsic degradation mechanism without oxidative side reactions.

-

Oxidative Analysis: For studying stability in the presence of air, use a controlled flow of air or a specific O₂/N₂ mixture.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 30-40 °C.

-

Heat the sample at a linear rate of 10 °C/min up to a final temperature of 800-1000 °C. Causality Note: A 10 °C/min heating rate is a widely accepted standard that provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better separation of overlapping events, while faster rates may shift decomposition temperatures to higher values.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. Plot the percentage of initial mass versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps pinpoint the temperature of maximum decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For D₃-Ph₃Me₃, DSC can identify its melting point and any exothermic events associated with decomposition or cross-linking reactions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 3-5 mg of the D₃-Ph₃Me₃ monomer into a hermetically sealed aluminum DSC pan. Causality Note: Hermetic sealing is essential to prevent the loss of volatile decomposition products, which would otherwise register as an endothermic event (evaporation) and obscure the true thermal transitions.

-

Atmosphere: Maintain an inert atmosphere using a nitrogen purge at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition region observed in TGA.

-

Record the heat flow signal.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, cross-linking).

Evolved Gas Analysis (EGA)

To fully understand the decomposition mechanism, it is critical to identify the volatile products released during heating. EGA couples the exit gas stream from the TGA furnace to a spectroscopic or spectrometric analyzer, most commonly a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).[7][8][9][10][11]

-

TGA-MS: Provides mass-to-charge ratio information of the evolved species, allowing for the identification of small molecules like benzene, methane, and water with high sensitivity.[9]

-

TGA-FTIR: Identifies evolved gases based on their characteristic infrared absorption bands, which is particularly useful for identifying functional groups and small molecules like CO₂, CO, and hydrocarbons.

The logical flow for a comprehensive thermal stability assessment is illustrated below.

Expected Results and Data Interpretation

Based on literature for closely related phenyl polysiloxanes, a clear picture of the thermal behavior of D₃-Ph₃Me₃ can be predicted.

Quantitative Data Summary

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) | Causality & Significance |

| Melting Point (Tₘ) | ~100 °C | ~100 °C | A physical transition observed by DSC, indicating the solid-to-liquid phase change. |

| Onset of Decomposition (T₅%) | ~400 - 450 °C | ~350 - 400 °C | The temperature at which 5% mass loss occurs. The significantly higher onset in N₂ highlights the role of oxygen in initiating degradation at lower temperatures. Phenyl substitution provides a ~100-150 °C improvement over methyl-only siloxanes.[2] |

| Max Decomposition Rate (Tₘₐₓ) | >500 °C | Two-stage, >450 °C and >550 °C | The peak(s) on the DTG curve. In an inert atmosphere, a single primary degradation step is expected. In air, multiple steps corresponding to side-group oxidation and backbone rearrangement are likely. |

| Char Yield @ 800 °C | High (>40%) | High (approaching SiO₂) | The residual mass. In nitrogen, the high yield is due to thermally induced cross-linking forming a stable char. In air, the organic groups are burned off, leaving a silica (SiO₂) residue. |

Decomposition Mechanisms

The degradation pathway of D₃-Ph₃Me₃ is highly dependent on the atmosphere.

The primary mechanism involves thermally induced bond scission and rearrangement. A two-stage process is proposed for phenyl-containing siloxanes:[4]

-

Below ~450 °C: The dominant process is siloxane bond redistribution. This is analogous to the degradation of PDMS, where the Si-O backbone rearranges. However, the high stability of the six-membered cyclotrisiloxane ring makes it less prone to ring-opening polymerization compared to larger rings like D₄. The monomer is expected to be largely stable in this range.

-

Above ~450 °C: The Si-Phenyl and Si-Methyl bonds begin to cleave. The scission of the Si-Ph bond generates phenyl radicals, which can abstract hydrogen atoms to form benzene , a major and characteristic volatile product.[3][12] The remaining silicon-centered radicals can undergo extensive cross-linking reactions. This process builds a highly stable, insoluble network, explaining the high char yield observed in TGA.

The presence of oxygen introduces radical chain reactions that begin at lower temperatures.

-

Oxidation of Side Groups: The methyl and phenyl groups are susceptible to oxidation, forming hydroperoxides that decompose to initiate radical chain reactions. This leads to the formation of water, CO₂, and CO, and contributes to an earlier onset of decomposition compared to an inert atmosphere.

-

Cross-linking and Char Formation: Oxidative coupling of the phenyl groups and reactions at the silicon centers lead to the formation of a cross-linked structure.

-

Conversion to Silica: As the temperature increases further (>600 °C), all organic material is pyrolyzed and oxidized, leaving a residue of pure, white silica (SiO₂).

Practical Implications and Conclusion

The exceptional thermal stability of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane monomer is a direct result of its phenyl substitution. With a decomposition onset approaching 450 °C in an inert atmosphere, it provides a wide processing window for high-temperature polymerizations and material formulations.

For professionals in materials science and drug development, this high stability translates to:

-

Enhanced Polymer Performance: Polymers synthesized from this monomer will retain their structural integrity and properties at temperatures where conventional silicones would degrade.

-

Reliability in Extreme Environments: Materials can be confidently deployed in applications requiring sustained high-temperature operation.

-

Controlled Degradation Profiles: Understanding the distinct degradation pathways in inert versus oxidative environments allows for the design of materials with predictable service lives and failure modes.

References

-

Macfarlane, I. G. (1974). The Thermal Decomposition of Some Polysiloxanes. PhD Thesis, University of Glasgow.

-

Deshpande, G., & Rezac, M. E. (2002). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. Polymer Degradation and Stability, 76(1), 17-24.

-

Dvornic, P. R. High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc.

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

-

Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards.

-

Macfarlane, I. G., & Grassie, N. (1980). The thermal degradation of polysiloxanes—Part 3: Poly(dimethyl/methyl phenyl siloxane). Polymer Degradation and Stability, 2(1), 25-34.

-

Gelest, Inc. Thermal Silicone Fluids. Technical Library.

-

ASTM International. (1998). ASTM E1131-98: Standard Test Method for Compositional Analysis by Thermogravimetry.

-

Wiss, Janney, Elstner Associates, Inc. Compositional Analysis by Thermogravimetry.

-

Eurofins EAG. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).

-

AppliChem GmbH. Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials.

-

Measurlabs. Evolved Gas Analysis (EGA) | TGA-FTIR & TGA-MS.

-

Mettler Toledo. Evolved Gas Analysis Guide.

-

AZoM. (2018). Evolved Gas Analysis – Precise TGA Determinations.

-

ACTTR Technology. Evolved Gas Analysis EGA.

Sources

- 1. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. theses.gla.ac.uk [theses.gla.ac.uk]

- 4. gelest.com [gelest.com]

- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 6. The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane [vtechworks.lib.vt.edu]

- 7. eag.com [eag.com]

- 8. measurlabs.com [measurlabs.com]

- 9. mt.com [mt.com]

- 10. azom.com [azom.com]

- 11. ACTTR Technology::Evolved Gas Analysis EGA | 勢動科技 ACTTR Technology [product.acttr.com]

- 12. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]